5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of pyrazole compounds, including “5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide”, often involves the use of aminopyrazoles as building blocks. These compounds are advantageous frameworks that can provide useful ligands for receptors or enzymes .Chemical Reactions Analysis
Aminopyrazoles, including “5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide”, are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2 with the following reactivity order: 5-NH2 > 1-NH > 4-CH. These positions have been used to construct various fused heterocyclic rings where 5-aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles .Scientific Research Applications
1. Heterocyclic Synthesis
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, a related compound to 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide, serves as a building block for synthesizing polyfunctionalized heterocyclic compounds with potential pharmacological interests. Its chemical reactivity and methods of preparation highlight its utility in heterocyclic synthesis (El‐Mekabaty, 2014).
2. Antitumor Activities
Pyrazole-4-carboxamide derivatives have been studied for their in vitro antitumor activities against different human cancer cell lines. Compounds derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides showed significant potential in this area, indicating the compound's role in developing anticancer agents (Hafez et al., 2013).
3. Versatile Intermediate for Synthesis
5-Amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, a derivative, can be synthesized using a novel and efficient route. This process demonstrates the compound's role as a versatile intermediate in chemical synthesis, enhancing the possibilities for creating a variety of carboxamide compounds (Bobko et al., 2012).
4. Cytotoxicity against Cancer Cells
Another study on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and its derivatives highlights its role in cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings are significant for the development of new anticancer drugs (Hassan et al., 2014).
5. Nematocidal Activity
Novel fluorinated pyrazole carboxamides derivatives, which include variants of pyrazole-4-carboxamides, have been designed and synthesized, showing significant nematocidal activity against the tomato root-knot nematode disease. This suggests a potential application in agriculture for pest control (Zhao et al., 2017).
6. Fluorescent Sensor for Fluoride Anion
Pyrazole-based fluorescent sensors derived from 5-amino-1-phenyl-1H-pyrazole-4-carboxamide have been studied for fluoride anion detection in various solutions, indicating the compound's application in environmental monitoring and analysis (Yang et al., 2011).
7. Antiviral Activity
Research on bis-pyrazole compounds, including those derived from pyrazole-4-carboxamides, has shown good inactivation effects against tobacco mosaic virus (TMV). This suggests their potential application in antiviral therapies and plant protection strategies (Zhang et al., 2012).
8. Antibacterial Agents
N-Substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, related to the compound of interest, have shown promise as antibacterial agents. These compounds, particularly effective against various strains of Staphylococcus aureus, highlight the potential for developing new antibacterial drugs (Pitucha et al., 2011).
9. Fluorinated Pyrazole Carboxamides as Nematocides
Further studies on novel chiral fluorinated pyrazole carboxamides derivatives emphasize their effectiveness as nematocides, particularly against the tomato root-knot nematode. This underlines the potential application in agricultural pest control (Liu et al., 2016).
10. Selective Fluorescent Sensor
Pyrazole-based compounds like 5-amino-1-phenyl-1H-pyrazole-4-carboxamide have been used to create a selective fluorescent sensor for detecting fluoride ions. This indicates their utility in environmental monitoring and analytical chemistry (Yang et al., 2011).
Future Directions
The future directions for research on “5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide” and similar compounds could involve further exploration of their potential as inhibitors of chorismate mutase . Additionally, the design and synthesis of aminopyrazole-based compounds as active agents in different therapeutic areas, particularly as anticancer/anti-inflammatory compounds, could be a promising direction .
properties
IUPAC Name |
5-amino-1-cyclopentylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-8-7(9(11)14)5-12-13(8)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWHOJIUCDZERN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470797 | |
Record name | 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | |
CAS RN |
666235-33-2 | |
Record name | 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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